Polyphyllin B
Overview
Description
Polyphyllin B, also known as Formosanin C, is a diosgenin saponin isolated from Paris formosana. It is an immunomodulator with antitumor activity and can induce apoptosis . It has been found to suppress gastric tumor growth by modulating iron metabolism and inducing ferroptosis .
Synthesis Analysis
The genes in the polyphyllin pathway, mixed with other steroid biosynthetic genes, form an extremely complex biosynthetic network in Paris polyphylla . Full-length transcriptome from eight different organs via hybrid sequencing of next-generation sequencing and third-generation sequencing platforms annotated two 2,3-oxidosqualene cyclases (OSCs), 216 cytochrome P450s (CYPs), and 199 UDP glycosyltransferases (UGTs) . The OSC involved in the synthesis of cycloartenol and the UGT (PpUGT73CR1) at the C-3 position of diosgenin and pennogenin in P. polyphylla have been identified .Molecular Structure Analysis
Molecular docking and structure-based virtual screening assays were used to screen potential GPx4 inhibitors, and Polyphyllin B was identified as a novel GPx4 inhibitor .Chemical Reactions Analysis
The genes in the polyphyllin pathway form an extremely complex biosynthetic network in Paris polyphylla . The lack of genomic data and tissue specificity makes the study of the biosynthetic pathway notably difficult .Physical And Chemical Properties Analysis
Polyphyllin B has a molecular weight of 1015.18 and a molecular formula of C51H82O20 .Scientific Research Applications
Anticancer Properties in Leukemia : Polyphyllin D, similar to Polyphyllin B, has demonstrated strong anticancer activities. It was found to induce apoptosis and differentiation in human erythroleukemia K562 cells, suggesting its potential as a therapeutic agent for treating chronic myelogenous leukemia (Yang, Cai, & Meng, 2016).
Effects on Erythrocytes : Polyphyllin D has shown to induce apoptosis in human erythrocytes, a process known as eryptosis or erythroptosis, through mechanisms involving Ca2+ rise and membrane permeabilization. This study highlights the potential toxicity of Polyphyllin D in human red blood cells (Gao et al., 2012).
Broad Spectrum Anti-tumor Effects : Polyphyllin I, another component of Paris polyphylla, has been shown to exert a broad spectrum of anti-tumor effects, including cell cycle arrest, apoptosis induction, autophagy, anti-angiogenesis, and sensitization of tumors to chemotherapy. This makes it a subject of growing research interest in cancer treatment (Tian et al., 2019).
Apoptotic Induction in Glioma Cells : Polyphyllin D induces apoptosis in U87 human glioma cells, possibly through the c-Jun NH2-terminal kinase pathway. This indicates its potential as a treatment option for glioma (Yu, Li, Lu, & Chen, 2014).
Impact on Hepatocellular Carcinoma : Polyphyllin I has been studied for its cytotoxicity and mechanism of action in HepG2 cells, a hepatocellular carcinoma cell line. It has shown potential in triggering apoptosis through both intracellular and extracellular pathways, providing insights into its use in liver cancer treatment (Zeng et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-46-39(59)36(56)34(54)23(4)64-46)41(61)43(31(18-52)67-48)69-47-40(60)37(57)42(24(5)65-47)68-45-38(58)35(55)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIHYFWYFUSXIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965019 | |
Record name | Spirost-5-en-3-yl 6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->4)-6-deoxyhexopyranosyl-(1->4)]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1015.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diosgenin tetraglycoside | |
CAS RN |
50773-42-7 | |
Record name | DIOSGENIN TETRAGLYCOSIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306864 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spirost-5-en-3-yl 6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->4)-6-deoxyhexopyranosyl-(1->4)]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 50773-42-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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